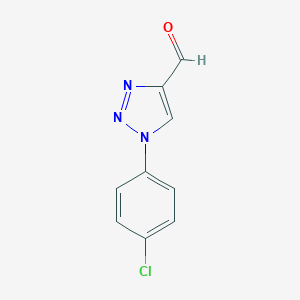

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

説明

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the triazole ring, which is further substituted with a formyl group at the 4-position. The presence of the chlorophenyl group imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction known as “click chemistry.” This method employs the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general synthetic route can be summarized as follows:

Formation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with propargyl aldehyde in the presence of a copper(I) catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 1-(4-chlorophenyl)-1H-1,2,3

生物活性

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H6ClN3O

- Molecular Weight : 195.62 g/mol

- Density : 1.41 g/cm³ (predicted)

- Melting Point : 159-161 °C

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various triazole compounds, including this compound. The minimum inhibitory concentration (MIC) values were determined against several pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Candida albicans | 0.125 | 0.25 |

These results indicate that the compound possesses significant bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of triazole compounds has been explored extensively. A recent investigation into triazole-benzofused molecular conjugates highlighted their effectiveness against viral infections, including SARS-CoV-2. The compound demonstrated promising inhibitory effects on viral enzymes with IC50 values in the nanomolar range:

| Compound | IC50 (nM) | Target Virus |

|---|---|---|

| This compound | 75.98 | Omicron Spike Protein |

| Other tested compounds | Varies | Various |

These findings suggest that this triazole derivative could be a valuable addition to antiviral therapeutics .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. Studies indicate that compounds with the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (μM) |

|---|---|

| AGS (Gastric Cancer) | 2.63 ± 0.17 |

| HCT116 (Colorectal Cancer) | 11.57 ± 0.53 |

| HeLa (Cervical Cancer) | 13.62 ± 0.86 |

The anticancer activity of this compound suggests its potential as a lead compound in cancer therapy .

The biological activities of triazoles can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Disruption of Membrane Integrity : These compounds may affect the integrity of microbial membranes, leading to cell death.

- Modulation of Signaling Pathways : Triazoles can influence various signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Antimicrobial Resistance : A study showcased the efficacy of triazoles against resistant strains of Staphylococcus aureus, demonstrating their potential in treating infections where conventional antibiotics fail.

- Cancer Treatment : Clinical trials involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced-stage cancers.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit potent antimicrobial properties. For instance, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized and tested for its efficacy against various bacterial and fungal strains. A study demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values around 6.45 μmol/L .

Antitubercular Properties

The compound has also been evaluated for its antitubercular activity. In a comparative study, several 1,2,4-triazole derivatives were synthesized, with some exhibiting higher potency than traditional treatments like isoniazid . The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring could enhance biological activity.

Synthetic Applications

Versatile Synthetic Platform

The triazole ring system is a versatile scaffold in organic synthesis. This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it can be utilized in the preparation of various alkylated triazole derivatives through nucleophilic substitution reactions . This versatility allows for the development of libraries of compounds for pharmacological screening.

Click Chemistry

The compound can be effectively employed in click chemistry reactions due to its azide functionality. This property facilitates the formation of diverse triazole-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone method in modern medicinal chemistry for drug discovery .

Material Science Applications

Fluorescent Probes

Recent studies have explored the use of triazole derivatives as fluorescent probes. The unique electronic properties of the triazole ring enable these compounds to exhibit fluorescence upon certain chemical modifications. For instance, when coupled with metal ions like Mg²⁺, these derivatives show enhanced fluorescence characteristics, making them suitable for applications in bioimaging and sensing technologies .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μmol/L) |

|---|---|

| Candida albicans | 6.45 |

| Aspergillus fumigatus | 6.45 |

| Staphylococcus aureus | TBD |

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| CuAAC with terminal alkynes | Various triazole derivatives | Up to 100 |

| Nucleophilic substitution | Alkylated triazoles | Variable |

Case Studies

Case Study 1: Antifungal Efficacy

In a study published in MDPI, researchers synthesized a series of triazole derivatives including this compound and evaluated their antifungal activities against clinical isolates of Candida species. The results highlighted the compound's potential as a lead structure for developing new antifungal agents .

Case Study 2: Synthesis and Characterization

A comprehensive review on synthetic methods for triazoles indicated that this compound is frequently utilized as an intermediate in synthesizing more complex bioactive compounds. The methods employed include both classical heating and innovative green chemistry techniques which enhance yield and reduce environmental impact .

特性

IUPAC Name |

1-(4-chlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRIACXYRMOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372734 | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113934-27-3 | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113934-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime facilitate its coordination to cobalt(III) and what are the structural insights gained from the synthesized complexes?

A1: this compound oxime (HTZ-Cl) possesses two potential coordination sites: the deprotonated oxime oxygen and a nitrogen atom within the triazole ring. This bidentate coordination ability is confirmed by X-ray diffraction analysis of the synthesized cobalt(III) complex 2.CH3OH (1), where L-H represents N,N'-bis(pyridin-2-ylmethyl)ethylenediamine. [] Interestingly, in the analogous complex 2.H2O (2) (L-CH3 = N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethylenediamine), isomerism is observed in the solid state. This isomerism arises from the oxime coordinating to the cobalt center through either its oxygen or nitrogen atom. [] This structural flexibility highlights the versatility of HTZ-Cl as a ligand in the development of metal complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。